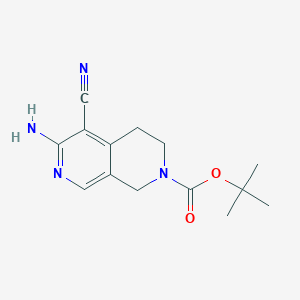

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-5-4-10-9(8-18)7-17-12(16)11(10)6-15/h7H,4-5,8H2,1-3H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQZSEMFTQYABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C(=NC=C2C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138423-88-6 | |

| Record name | tert-butyl 6-amino-5-cyano-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the tert-butyl ester, amino, and cyano groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic aqueous conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for deprotection in synthetic pathways:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous HCl/THF mixtures.

-

Example : Deprotection of the tert-butyl group in structurally similar naphthyridines (e.g., compound 1 in ) facilitates further functionalization, such as amide bond formation with cyclobutanecarboxylic acid derivatives .

Reactivity of the Amino Group

The primary amino group at position 6 participates in nucleophilic substitution and condensation reactions:

Acylation and Alkylation

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, coupling with cyclobutanecarboxylic acid using EDCI/HOBt yields biologically active amides .

-

Alkylation : Treatment with alkyl halides or propargylamine introduces alkyl/alkynyl groups, enhancing solubility or enabling click chemistry applications .

Diazotization and Halogenation

-

Bromination : Reaction with tert-butyl nitrite and CuBr₂ in acetonitrile replaces the amino group with bromine via a diazonium intermediate. This method achieved a 44.5% yield in analogous naphthyridines .

Transformations of the Cyano Group

The cyano group at position 5 undergoes hydrolysis or nucleophilic additions:

Hydrolysis to Carboxylic Acid or Amide

-

Acidic Conditions : Hydrolysis with concentrated HCl yields the corresponding carboxylic acid.

-

Basic Conditions : Reaction with hydrogen peroxide in NaOH forms the amide derivative, as demonstrated in related tetrahydro-naphthyridines .

Nucleophilic Additions

-

Reacts with thiols (e.g., 2-mercaptoethanol) under basic conditions to form thioether derivatives, enhancing solubility or enabling conjugation .

Ring Functionalization and Hydrogenation

The dihydro-2,7-naphthyridine core undergoes selective modifications:

Reduction of the Dihydro Ring

-

Catalytic hydrogenation (H₂/Pd-C) saturates the dihydro ring to produce fully hydrogenated derivatives, altering electronic properties for medicinal chemistry applications .

Electrophilic Aromatic Substitution

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have shown that derivatives of naphthyridine compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate has been evaluated for its potential to inhibit protein kinases that are critical in cancer signaling pathways .

- Antimicrobial Properties

-

Cyclic Nucleotide Phosphodiesterase Inhibition

- Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate has been identified as a potential inhibitor of cyclic nucleotide phosphodiesterases (PDEs). PDEs play a crucial role in regulating intracellular levels of cyclic AMP and cyclic GMP, which are vital for numerous physiological processes .

Risk Assessment Tools

The compound's safety profile is being evaluated using innovative risk assessment methodologies. The TOXIN knowledge graph is one such tool that integrates historical animal data with new mechanistic insights to predict the toxicity of cosmetic ingredients, including potential hepatotoxic effects related to compounds similar to tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate . This approach emphasizes the importance of non-animal testing methods in toxicology.

Case Studies

- Liver Toxicity Assessment

Synthesis and Derivative Development

The synthesis of tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate can be achieved through several organic reactions involving amines and cyano compounds. The versatility in its synthesis allows for the development of various derivatives with potentially enhanced pharmacological properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to key naphthyridine derivatives and tert-butyl-containing analogs to highlight structural, physicochemical, and functional distinctions.

Structural and Functional Group Analysis

Key Differences and Implications

Functional Group Reactivity: The target compound’s amino and cyano groups enable nucleophilic (e.g., acylation at NH₂) and electrophilic (e.g., cyano reduction to amine) transformations, distinguishing it from hydroxymethyl or chloro-substituted analogs. The hydroxymethyl derivative (C₁₄H₂₀N₂O₃) exhibits higher solubility in polar solvents due to its hydroxyl group but may have reduced thermal stability compared to the cyano-containing target.

Steric and Electronic Effects: The tert-butyl group in the target compound and its analogs provides steric bulk, slowing hydrolysis of the ester linkage compared to ethyl esters (e.g., C₁₁H₉ClN₂O₂).

Stability and Safety: The target compound’s stability under ambient conditions is inferred to be moderate, with the cyano group susceptible to hydrolysis under strong acids/bases.

Biological Activity

Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate

- Molecular Formula : C₁₄H₁₈N₄O₂

- CAS Number : 1187933-54-5

- Purity : ≥95% .

Research indicates that compounds with naphthyridine structures often exhibit diverse biological activities. The biological activity of tert-butyl 6-amino-5-cyano derivatives is primarily attributed to their ability to interact with various biological targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cellular signaling pathways, which may contribute to their anti-proliferative effects .

- Antimicrobial Activity : Some naphthyridine derivatives demonstrate significant antimicrobial properties, potentially through interference with bacterial DNA synthesis .

- Cytotoxic Effects : The compound may exhibit cytotoxicity against various cancer cell lines, although specific IC50 values for this compound remain to be fully elucidated.

Antimalarial Activity

A study on related naphthyridine compounds revealed their potential as dual inhibitors of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K) and host hemoglobin degradation pathways. These compounds demonstrated efficacy against drug-resistant strains of malaria in vitro and in vivo, suggesting a promising therapeutic avenue for malaria treatment .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this class of compounds on various cancer cell lines. For instance, derivatives were tested against murine P388 leukemia and Lewis lung carcinoma, showing IC50 values below 10 nM for some derivatives . This indicates a strong potential for further development into anticancer agents.

Case Study 1: Antimalarial Efficacy

A representative compound from a series of naphthyridines was evaluated for its antimalarial activity in humanized NSG mice. The study found significant inhibition of Plasmodium growth with minimal off-target effects on human kinases, indicating a favorable safety profile .

Case Study 2: Cytotoxicity in Cancer Models

Another study investigated the cytotoxic effects of various naphthyridine derivatives against colon cancer models. A specific derivative exhibited curative effects at a dose of 1.8 mg/kg in vivo, demonstrating the potential for these compounds as effective cancer therapeutics .

Research Findings Summary Table

| Compound Name | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| Tert-butyl 6-amino-5-cyano derivative | Antimalarial | <100 | Plasmodium falciparum PI4K |

| Naphthyridine derivative | Cytotoxicity | <10 | P388 leukemia cells |

| Naphthyridine derivative | Antimicrobial | N/A | Bacterial DNA synthesis |

Q & A

Q. What are the common synthetic routes for Tert-butyl 6-amino-5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate?

The synthesis typically involves cyclization of precursors such as substituted dihydropyridines or naphthyridine intermediates. A widely used method employs Boc (tert-butoxycarbonyl) protection to stabilize reactive amino groups during multi-step reactions. For example, cyclization under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic acid/base conditions is common. Post-synthetic steps may include cyano group introduction via nucleophilic substitution or nitrile transfer reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm backbone structure and substituent placement.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% is typical for research-grade material).

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C≡N stretch at ~2200 cm).

Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, general precautions for tert-butyl carbamates and nitriles apply:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Avoid strong oxidizers to prevent decomposition.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation.

Refer to analogous SDS guidelines for structurally related carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) for emergency measures .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Integrated computational-experimental frameworks like ICReDD’s reaction path search (combining quantum chemical calculations and machine learning) can predict optimal conditions (e.g., solvent, temperature) and minimize trial-and-error approaches. For example:

Use density functional theory (DFT) to model transition states and identify rate-limiting steps.

Apply cheminformatics to screen catalysts (e.g., Pd/Cu for cyanation) or solvents favoring nucleophilic substitution.

Validate predictions with small-scale experiments, iterating via feedback loops .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

Discrepancies often arise from variable reaction conditions (e.g., moisture sensitivity of intermediates, Boc deprotection kinetics). A systematic approach includes:

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, solvent polarity).

- In-line analytics : Monitor reactions in real time via PAT (Process Analytical Technology) tools like ReactIR.

- Comparative kinetic studies : Analyze activation energies for competing pathways (e.g., cyclization vs. side reactions) .

Q. What strategies are effective for studying biological interactions of this compound?

To evaluate pharmacological potential:

Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.

In vitro assays : Assess cytotoxicity (MTT assay) and enzyme inhibition (IC determination).

Metabolic stability : Use liver microsomes to study CYP450-mediated degradation.

Cross-reference structural analogs (e.g., naphthyridine derivatives with known bioactivity) to prioritize targets .

Q. How can reactor design improve scalability for gram-to-kilogram synthesis?

For continuous-flow systems:

- Optimize residence time distribution to prevent intermediate degradation.

- Use packed-bed reactors with immobilized catalysts (e.g., silica-supported acids for Boc deprotection).

- Implement membrane separation (e.g., nanofiltration) for in-line purification, reducing downstream processing .

Data Contradiction Analysis Example

Scenario : Conflicting reports on Boc deprotection efficiency (acidic vs. enzymatic methods).

Resolution :

- Compare kinetics via HPLC monitoring: TFA (trifluoroacetic acid) achieves >90% deprotection in 2 hours but causes nitrile hydrolysis. Enzymatic methods (e.g., lipases) are slower but preserve functional groups.

- Use Arrhenius plots to model temperature dependence and identify trade-offs between speed and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.